Ethyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
Ethyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them attractive as bioisosteres for para-substituted benzene rings in drug design . The bicyclo[1.1.1]pentane scaffold offers various beneficial properties compared to their aromatic counterparts, including enhanced solubility, membrane permeability, and reduced metabolic susceptibility .
Preparation Methods
The synthesis of ethyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with ethyl 1-methylpiperidine-4-carboxylate.
Addition to [1.1.1]propellane: The starting material is added to [1.1.1]propellane, resulting in the formation of the bicyclo[1.1.1]pentane core.
Reaction Conditions: The reaction is carried out under controlled conditions to ensure high yield and purity.
Industrial production methods for this compound involve bulk manufacturing, sourcing, and procurement to meet the demands of various applications .
Chemical Reactions Analysis
Ethyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be performed to modify the functional groups on the bicyclo[1.1.1]pentane core.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate has a wide range of scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool for studying biological systems and interactions.
Mechanism of Action
The mechanism of action of ethyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique three-dimensional structure allows it to mimic the geometry and substituent exit vectors of benzene rings, leading to enhanced biological activity, solubility, and metabolic stability . The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane analogues: These compounds share the same bicyclo[1.1.1]pentane core but differ in their substituents and functional groups.
Para-substituted benzene rings: While these compounds have a similar geometry, the bicyclo[1.1.1]pentane scaffold offers additional benefits, such as enhanced solubility and reduced metabolic susceptibility.
Other rigid small ring hydrocarbons: Compounds like cubanes and higher bicycloalkanes also possess unique substituent exit vectors and can be used as bioisosteres.
The uniqueness of this compound lies in its ability to combine the beneficial properties of these various scaffolds, making it a versatile and valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C15H16O3 |
---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
ethyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C15H16O3/c1-2-18-13(17)15-8-14(9-15,10-15)12(16)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
InChI Key |
WWDKMFOKVRTCGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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